molecular formula C17H17ClN3+ B13358232 4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13358232
M. Wt: 298.8 g/mol
InChI Key: UGCAIXXYTHHKIJ-UHFFFAOYSA-N
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Description

4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a chemical compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chlorobenzyl and methylbenzyl groups in its structure makes it a unique compound with specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with a triazole precursor. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially with reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:

    1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, resulting in different reactivity and applications.

    4-(4-bromobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Contains a bromobenzyl group instead of a chlorobenzyl group, leading to variations in chemical behavior and biological activity.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-4-2-3-5-16(14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

UGCAIXXYTHHKIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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